3-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions. The imidazole moiety can be introduced via nucleophilic substitution reactions, often using imidazole derivatives and appropriate leaving groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
- [(3,4-dimethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine
- [1-(3,4-dimethoxyphenyl)ethyl][3-(1H-imidazol-1-yl)propyl]amine
Uniqueness
3-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups and structural motifs. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C17H19N5O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H19N5O4/c1-24-13-5-4-12(10-14(13)25-2)15-20-17(26-21-15)16(23)19-6-3-8-22-9-7-18-11-22/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,19,23) |
InChI Key |
MTEGGIRJCHLFGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCCN3C=CN=C3)OC |
Origin of Product |
United States |
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